



# DiSulfo-ICG Hydrazide: Application Notes and Protocols for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |  |  |
|----------------------|-----------------------|-----------|--|--|
| Compound Name:       | DiSulfo-ICG hydrazide |           |  |  |
| Cat. No.:            | B12375484             | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye approved by the Food and Drug Administration (FDA) for various diagnostic applications.[1][2][3] Its derivative, **DiSulfo-ICG hydrazide**, is a specialized probe designed for covalent labeling of biomolecules, significantly expanding its utility in cancer research. The hydrazide functional group allows for specific conjugation to aldehyde or ketone groups, which can be introduced into glycoproteins and antibodies through mild oxidation.[3][4] This site-specific labeling preserves the biological activity of the conjugated molecule, making **DiSulfo-ICG hydrazide** a powerful tool for developing targeted cancer imaging agents, drug delivery systems, and phototherapeutic agents.[5][6]

The key advantages of using **DiSulfo-ICG hydrazide** in cancer research include:

- Near-Infrared Fluorescence: Its emission in the NIR window (around 800 nm) allows for deep tissue penetration and minimizes autofluorescence from biological tissues, leading to high signal-to-noise ratios in in vivo imaging.[1][3]
- Targeted Imaging: When conjugated to tumor-targeting ligands such as antibodies or peptides, **DiSulfo-ICG hydrazide** enables highly specific visualization of tumors, aiding in cancer detection, image-guided surgery, and monitoring of therapeutic response.[5][7]



- Phototherapeutic Potential: Upon excitation with an appropriate wavelength laser, ICG can generate both heat (photothermal therapy, PTT) and reactive oxygen species (photodynamic therapy, PDT), leading to localized tumor destruction with minimal damage to surrounding healthy tissues.[1][8]
- Drug Delivery Vehicle: DiSulfo-ICG hydrazide can be incorporated into nanocarriers or conjugated to drug molecules to create theranostic agents that combine diagnostic imaging with targeted therapy.

This document provides detailed application notes and experimental protocols for the use of **DiSulfo-ICG hydrazide** in cancer research.

# **Quantitative Data Summary**

The following tables summarize key quantitative data from studies utilizing ICG and its derivatives in cancer research, providing a reference for expected outcomes in imaging and therapeutic applications.

Table 1: In Vitro Photodynamic and Photothermal Therapy



| Cell Line                      | Treatment                              | ICG<br>Concentrati<br>on (μM) | Light Dose        | Outcome                                  | Reference |
|--------------------------------|----------------------------------------|-------------------------------|-------------------|------------------------------------------|-----------|
| A549 (Lung<br>Cancer)          | ICG + PDT                              | 88.28                         | -                 | IC50 value                               | [9]       |
| A549 (Lung<br>Cancer)          | Perftoran® +<br>ICG + PDT              | 37.21                         | -                 | IC50 value                               | [9]       |
| HaCaT<br>(Keratinocyte<br>s)   | ICG +<br>Irradiation                   | 50                            | 48 J/cm²          | Cell viability reduced to 7%             | [10]      |
| SH-SY5Y<br>(Neuroblasto<br>ma) | ICG + PDT                              | 25 μg/ml                      | 50 & 100<br>J/cm² | Significant inhibition of cell viability | [11]      |
| SH-SY5Y<br>(Neuroblasto<br>ma) | ICG + PDT                              | 50 μg/ml                      | 50 & 100<br>J/cm² | Significant inhibition of cell viability | [11]      |
| 4T1 (Breast<br>Cancer)         | ICG-<br>conjugated<br>GeNPs +<br>Laser | 300 μg/mL                     | 10 min            | Cell viability reduced to 32%            | [12]      |

Table 2: In Vivo Photothermal Therapy and Tumor Growth Inhibition



| Tumor Model                                  | Treatment                       | Temperature<br>Increase (°C) | Tumor Growth<br>Inhibition                         | Reference |
|----------------------------------------------|---------------------------------|------------------------------|----------------------------------------------------|-----------|
| Colon 26 Tumor-<br>bearing Mice              | ICG + PHT                       | Maintained at<br>42.5-45.0°C | Significant<br>decrease in<br>tumor growth<br>rate | [8]       |
| 4T1 Tumor-<br>bearing Mice                   | ICG-conjugated<br>GeNPs + Laser | 57.3                         | Tumors almost<br>obliterated in 8<br>days          | [12]      |
| HT-1080-<br>OATP1B3<br>Tumor-bearing<br>Mice | ICG + Laser                     | -                            | Significant<br>cancer<br>suppression               | [1]       |

Table 3: In Vivo Tumor Imaging and Biodistribution



| Tumor Model                      | Imaging Agent           | Time Post-<br>Injection | Key Finding                                                                          | Reference |
|----------------------------------|-------------------------|-------------------------|--------------------------------------------------------------------------------------|-----------|
| 4T1 Tumor-<br>bearing Mice       | HFn-ICG                 | 6 h                     | Significantly higher fluorescence in tumor compared to free ICG                      | [13]      |
| 4T1 Tumor-<br>bearing Mice       | HFn-ICG                 | 24 h                    | Sustained<br>fluorescence in<br>tumor                                                | [13]      |
| 4T1 Tumor-<br>bearing Mice       | ICG-conjugated<br>GeNPs | 24 h                    | Strong<br>fluorescence<br>signal in tumor                                            | [12]      |
| Early Gastric<br>Cancer Patients | ICG                     | -                       | Correlation between fluorescence intensity and radioisotope uptake in sentinel nodes | [14]      |

# **Experimental Protocols**

# Protocol 1: Site-Specific Antibody Conjugation with DiSulfo-ICG Hydrazide

This protocol describes the site-specific conjugation of **DiSulfo-ICG hydrazide** to the carbohydrate moieties of an antibody. The process involves the oxidation of the sugar residues to create aldehyde groups, followed by the reaction with the hydrazide group of the dye.

### Materials:

- Antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.4)
- DiSulfo-ICG hydrazide



- Sodium periodate (NaIO<sub>4</sub>)
- Anhydrous DMSO
- Sodium acetate buffer (0.1 M, pH 5.5)
- Glycerol
- Desalting column (e.g., Sephadex G-25)
- Phosphate buffered saline (PBS), pH 7.2-7.4

#### Procedure:

- Antibody Oxidation:
  - Dialyze the antibody against 0.1 M sodium acetate buffer (pH 5.5).
  - Adjust the antibody concentration to 2-5 mg/mL.
  - Prepare a fresh solution of sodium periodate in the same buffer.
  - Add the sodium periodate solution to the antibody solution to a final concentration of 1-10 mM.
  - Incubate the reaction for 30-60 minutes at room temperature in the dark.
  - Quench the reaction by adding glycerol to a final concentration of 10-20 mM and incubate for 15 minutes at room temperature.
  - Remove excess periodate and glycerol by passing the solution through a desalting column equilibrated with 0.1 M sodium acetate buffer (pH 5.5).
- Conjugation Reaction:
  - Prepare a stock solution of DiSulfo-ICG hydrazide in anhydrous DMSO (e.g., 10 mg/mL).
  - Add the **DiSulfo-ICG hydrazide** stock solution to the oxidized antibody solution. A 20-50 fold molar excess of the dye to the antibody is a good starting point.



- Incubate the reaction for 2-4 hours at room temperature in the dark with gentle stirring.
- Purification of the Conjugate:
  - Purify the **DiSulfo-ICG hydrazide**-antibody conjugate from unreacted dye using a desalting column equilibrated with PBS (pH 7.2-7.4).
  - The first colored fraction to elute will be the conjugated antibody.
- Characterization of the Conjugate:
  - Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and ~780 nm (the absorbance maximum of ICG).
  - The DOL can be calculated using the following formulas:
    - Protein Concentration (M) = [A<sub>280</sub> (A<sub>780</sub> × CF)] / ε protein
    - Dye Concentration (M) = A<sub>780</sub> / ε\_dye
    - DOL = Dye Concentration / Protein Concentration
    - Where:
      - A<sub>280</sub> and A<sub>780</sub> are the absorbances at 280 nm and ~780 nm.
      - CF is the correction factor for the dye's absorbance at 280 nm (A<sub>280</sub> of dye / A<sub>780</sub> of dye).
      - ε protein is the molar extinction coefficient of the antibody at 280 nm.
      - ε dye is the molar extinction coefficient of **DiSulfo-ICG hydrazide** at ~780 nm.

## **Protocol 2: In Vitro Cancer Cell Imaging**

This protocol outlines the procedure for imaging cancer cells labeled with a **DiSulfo-ICG hydrazide**-antibody conjugate.

Materials:



- Cancer cells cultured on glass-bottom dishes or chamber slides
- DiSulfo-ICG hydrazide-antibody conjugate
- Cell culture medium
- PBS
- Formaldehyde (4%) for fixing (optional)
- DAPI for nuclear counterstaining (optional)
- Fluorescence microscope with appropriate NIR filters

### Procedure:

- Cell Seeding: Seed cancer cells on a suitable imaging plate and allow them to adhere overnight.
- · Labeling:
  - Dilute the **DiSulfo-ICG hydrazide**-antibody conjugate in cell culture medium to the desired final concentration (e.g., 1-10 μg/mL).
  - Remove the old medium from the cells and add the medium containing the conjugate.
  - Incubate the cells for 1-4 hours at 37°C.
- Washing:
  - Remove the labeling medium and wash the cells three times with warm PBS to remove unbound conjugate.
- Imaging:
  - o Add fresh cell culture medium or PBS to the cells.
  - Image the cells using a fluorescence microscope equipped with filters for NIR fluorescence (e.g., excitation ~760 nm, emission ~810 nm).



 If desired, cells can be fixed with 4% formaldehyde and counterstained with DAPI before imaging.

## **Protocol 3: In Vivo Tumor Imaging in a Murine Model**

This protocol provides a general guideline for in vivo NIR fluorescence imaging of tumors in a mouse model using a **DiSulfo-ICG hydrazide** conjugate.

#### Materials:

- Tumor-bearing mice
- **DiSulfo-ICG hydrazide**-antibody conjugate
- Sterile PBS
- In vivo imaging system with NIR fluorescence capabilities

### Procedure:

- Animal Preparation: Anesthetize the tumor-bearing mouse using a suitable anesthetic agent.
- Injection:
  - Dilute the DiSulfo-ICG hydrazide-antibody conjugate in sterile PBS.
  - Inject the conjugate intravenously (e.g., via the tail vein). The optimal dose should be determined empirically, but a starting point could be 1-5 mg/kg body weight.
- Imaging:
  - Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to determine the optimal imaging window for tumor accumulation and clearance from non-target tissues.
  - Position the mouse in the imaging system and use the appropriate NIR laser and emission filter for ICG.
- Data Analysis:





 Quantify the fluorescence intensity in the tumor region and in a non-tumor region (e.g., muscle) to calculate the tumor-to-background ratio.

# **Visualizations**









Click to download full resolution via product page

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Frontiers | Indocyanine green as a near-infrared theranostic agent for ferroptosis and apoptosis-based, photothermal, and photodynamic cancer therapy [frontiersin.org]
- 2. Site-specific conjugation of native antibody PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICG hydrazide | AAT Bioquest [aatbio.com]
- 4. Cell surface profiling of cultured cells by direct hydrazide capture of oxidized glycoproteins
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ICG-labeled PD-L1-antagonistic affibody dimer for tumor imaging and enhancement of tumor photothermal-immunotherapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrazide-assisted directional antibody conjugation of gold nanoparticles to enhance immunochromatographic assay PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of Tumor-Targeted Indocyanine Green-Loaded Ferritin Nanoparticles for Intraoperative Detection of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of photodynamic hyperthermal therapy with indocyanine green on tumor growth in a colon 26 tumor-bearing mouse model - PMC [pmc.ncbi.nlm.nih.gov]



- 9. Effect of Combined Perftoran and Indocyanine Green-Photodynamic Therapy on HypoxamiRs and OncomiRs in Lung Cancer Cells PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indocyanine green: intracellular uptake and phototherapeutic effects in vitro PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Tumor Accumulation and Off-Target Biodistribution of an Indocyanine-Green Fluorescent Nanotracer: An Ex Vivo Study on an Orthotopic Murine Model of Breast Cancer | MDPI [mdpi.com]
- 14. Quantitative assessment of fluorescence intensity of ICG in sentinel nodes in early gastric cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [DiSulfo-ICG Hydrazide: Application Notes and Protocols for Cancer Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12375484#disulfo-icg-hydrazide-application-in-cancer-research]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





